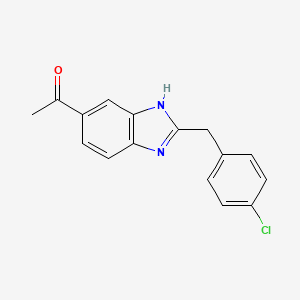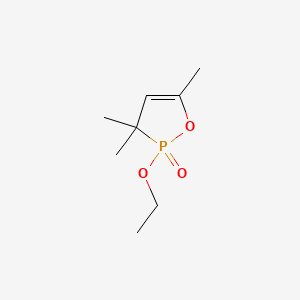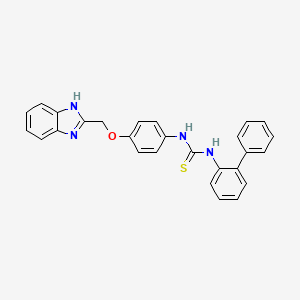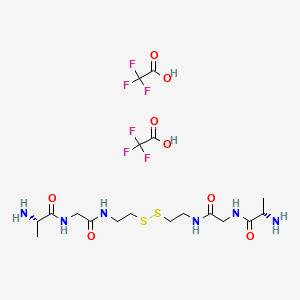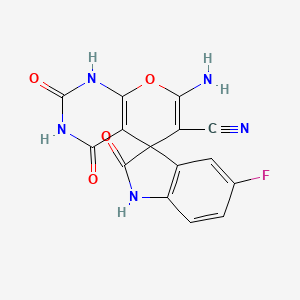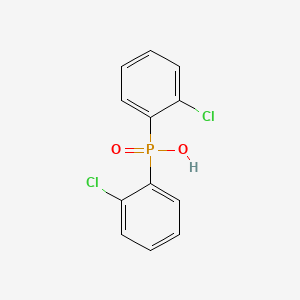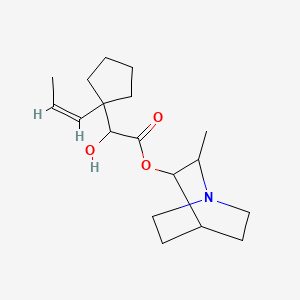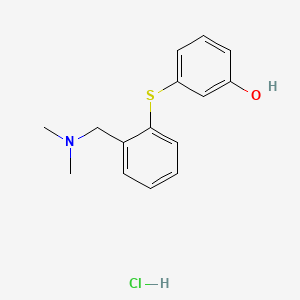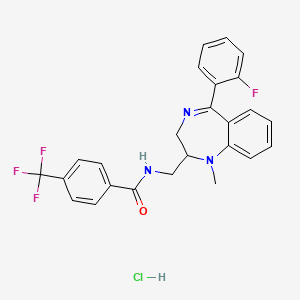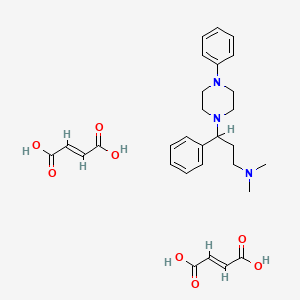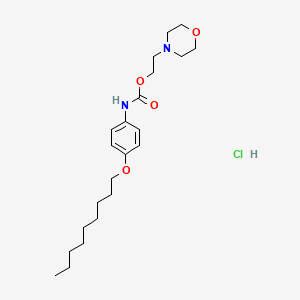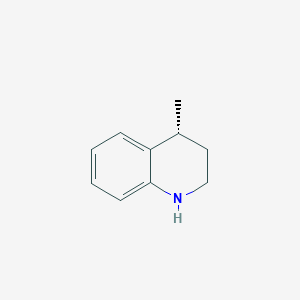
(4R)-1,2,3,4-Tetrahydro-4-methylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “1HB8U0RI9D” is known as 1,2,3,4-tetrahydro-4-methylquinoline. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and are used in various pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-tetrahydro-4-methylquinoline can be synthesized through several methods. One common method involves the reduction of 4-methylquinoline using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 50-60°C and the pressure at 1-2 atmospheres.
Industrial Production Methods
In an industrial setting, the production of 1,2,3,4-tetrahydro-4-methylquinoline often involves the catalytic hydrogenation of 4-methylquinoline. The process is scaled up using large reactors and continuous flow systems to ensure consistent product quality and yield. The use of high-pressure hydrogenation and efficient catalysts helps in achieving high conversion rates and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-tetrahydro-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylquinoline.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: 4-methylquinoline.
Reduction: Fully saturated derivatives of 1,2,3,4-tetrahydro-4-methylquinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-tetrahydro-4-methylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-4-methylquinoline involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
1,2,3,4-tetrahydro-4-methylquinoline can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which has a fully aromatic structure.
4-methylquinoline: A direct precursor in the synthesis of 1,2,3,4-tetrahydro-4-methylquinoline.
1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methyl group at the 4-position.
The uniqueness of 1,2,3,4-tetrahydro-4-methylquinoline lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
1821828-59-4 |
|---|---|
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(4R)-4-methyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C10H13N/c1-8-6-7-11-10-5-3-2-4-9(8)10/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1 |
InChI Key |
OXNZWCYNCDWCJA-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@@H]1CCNC2=CC=CC=C12 |
Canonical SMILES |
CC1CCNC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



